molecular formula C19H11Cl2IN2O4S B13800438 2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid CAS No. 535944-77-5

2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid

Cat. No.: B13800438
CAS No.: 535944-77-5
M. Wt: 561.2 g/mol
InChI Key: WMLDINCPWJAINT-UHFFFAOYSA-N
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Description

2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid is a complex organic compound that features a furan ring, dichlorophenyl group, and an iodobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the furan ring followed by the introduction of the dichlorophenyl group. The iodobenzoic acid moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis and catalytic processes are employed to reduce reaction times and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to alcohols under suitable conditions.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the dichlorophenyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects. The furan ring and iodobenzoic acid moiety may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dichlorophenyl)furan-2-carbaldehyde: Shares the dichlorophenyl and furan moieties but lacks the iodobenzoic acid group.

    2,5-Furandicarboxylic Acid: Contains the furan ring but differs in the functional groups attached.

Uniqueness

2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and iodobenzoic acid moieties allows for a wide range of chemical modifications and applications.

Properties

CAS No.

535944-77-5

Molecular Formula

C19H11Cl2IN2O4S

Molecular Weight

561.2 g/mol

IUPAC Name

2-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid

InChI

InChI=1S/C19H11Cl2IN2O4S/c20-9-1-3-13(21)11(7-9)15-5-6-16(28-15)17(25)24-19(29)23-14-4-2-10(22)8-12(14)18(26)27/h1-8H,(H,26,27)(H2,23,24,25,29)

InChI Key

WMLDINCPWJAINT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)NC(=S)NC3=C(C=C(C=C3)I)C(=O)O)Cl

Origin of Product

United States

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